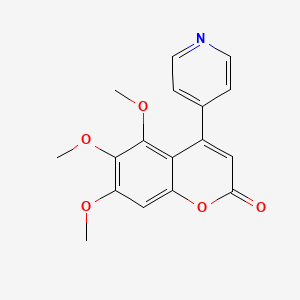
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a pyridyl group and methoxy substituents enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin.
Condensation Reaction: The key step involves a condensation reaction between 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyridyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin involves its interaction with specific molecular targets and pathways. The pyridyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The methoxy groups contribute to its solubility and stability, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin can be compared with other similar compounds, such as:
4-(4-Pyridyl)coumarin: Lacks the methoxy substituents, resulting in different chemical and biological properties.
5,6,7-Trimethoxycoumarin: Lacks the pyridyl group, leading to reduced binding affinity and biological activity.
4-(4-Pyridyl)-7-methoxycoumarin: Contains fewer methoxy groups, affecting its solubility and stability.
Propriétés
Formule moléculaire |
C17H15NO5 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C17H15NO5/c1-20-13-9-12-15(17(22-3)16(13)21-2)11(8-14(19)23-12)10-4-6-18-7-5-10/h4-9H,1-3H3 |
Clé InChI |
GWPTVCTXLFTTPC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=CC(=O)OC2=C1)C3=CC=NC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


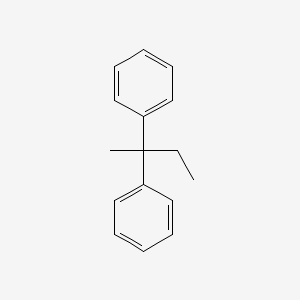
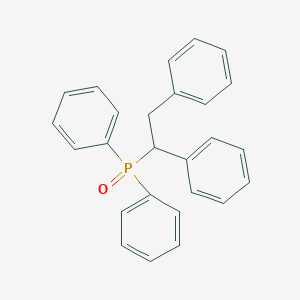
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

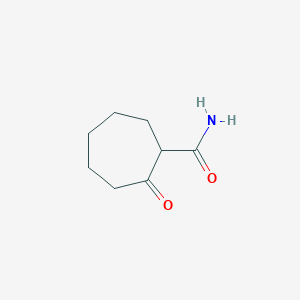
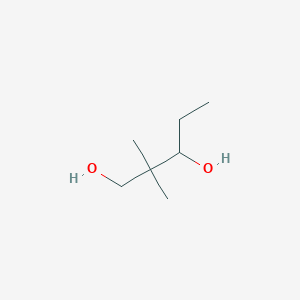
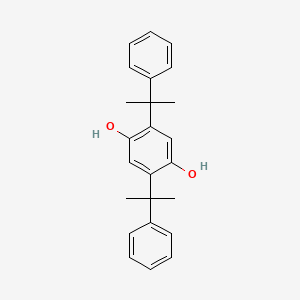
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)



![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

